molecular formula C14H11ClN2O2S3 B2499696 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1795362-19-4

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2499696
CAS RN: 1795362-19-4
M. Wt: 370.88
InChI Key: LZQLRFINLWBVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that targets the lysine demethylase 1 (LSD1) protein. LSD1 is a histone demethylase that plays a key role in regulating gene expression through the removal of methyl groups from histone proteins. GSK-J4 has been shown to inhibit LSD1 activity, leading to increased levels of histone methylation and altered gene expression patterns.

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Kinase Inhibitor

The compound is a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Treatment of Thromboembolic Diseases

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .

Aldosterone Synthase Inhibition

Human clinical studies conducted with LCI699 established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure . However, LCI699’s low CYP11B1/CYP11B2 selectivity resulted in blunting of adrenocorticotropic hormone-stimulated cortisol secretion .

Crystal Structure Analysis

The crystal structure of its dihydrate was determined from single crystal data . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively . Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed .

Synthesis Optimization

The compound was produced in the course of a study aimed at optimizing synthetic procedures . Given the great therapeutic importance of pexidartinib, knowledge of the structure of (II)·2H 2 O and the analysis of its intermolecular interactions provide valuable information for further studies .

Mechanism of Action

properties

IUPAC Name

5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)17-7-10-5-12(8-16-6-10)11-3-4-20-9-11/h1-6,8-9,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQLRFINLWBVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

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